(R*,S*)-(+/-)-Fenoterol Hydrobromide

Descripción general

Descripción

(R*,S*)-(+/-)-Fenoterol Hydrobromide is a racemic mixture of the hydrobromide salt of fenoterol, a beta-2 adrenergic receptor agonist. It is primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound works by relaxing the smooth muscles in the airways, thereby improving airflow and alleviating symptoms of bronchospasm.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R*,S*)-(+/-)-Fenoterol Hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediate, 4-hydroxyphenylacetone.

Condensation Reaction: 4-hydroxyphenylacetone undergoes a condensation reaction with 3,5-dihydroxybenzylamine in the presence of a suitable catalyst to form fenoterol.

Resolution: The racemic mixture of fenoterol is then resolved into its enantiomers using chiral resolution techniques.

Salt Formation: The resolved enantiomers are converted into their hydrobromide salts by reacting with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of 4-hydroxyphenylacetone and its subsequent condensation with 3,5-dihydroxybenzylamine.

Chiral Resolution: Efficient chiral resolution methods, such as chromatography or crystallization, are employed to separate the enantiomers.

Purification: The hydrobromide salt is purified through recrystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: (R*,S*)-(+/-)-Fenoterol Hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under oxidative conditions.

Reduction: The ketone group in the intermediate can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenolic derivatives.

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Asthma and COPD

Fenoterol hydrobromide is widely utilized in managing asthma and COPD due to its bronchodilatory effects. It helps alleviate symptoms by relaxing bronchial smooth muscles, leading to improved airflow. Research indicates that fenoterol can be administered via inhalation, providing rapid relief from bronchospasm. A study demonstrated that inhalation of fenoterol significantly increased forced expiratory volume and specific conductance in patients with reversible obstructive airway diseases, with effects lasting up to eight hours .

2. Management of Threatened Abortion

A double-blind study investigated the effectiveness of fenoterol hydrobromide in treating threatened abortion. The results showed no significant difference in perinatal outcomes between the fenoterol group and the placebo group, suggesting limited efficacy in prolonging pregnancies that were likely to end in abortion . This highlights the need for careful consideration when prescribing fenoterol for such conditions.

Pharmacological Studies

1. Side Effects and Safety Profile

Research has indicated potential risks associated with fenoterol use, particularly in severe asthma cases. A case-control study found that prescription of fenoterol was linked to an increased risk of death in patients with severe asthma, raising concerns about its safety profile . Therefore, clinicians must weigh the benefits against these risks when prescribing this medication.

2. Analytical Methods for Determination

Recent advancements have led to the development of novel spectrophotometric methods for the simultaneous determination of fenoterol hydrobromide and other co-administered drugs like ipratropium bromide. These methods utilize green solvents and innovative mathematical techniques to enhance accuracy and efficiency in drug analysis . Such analytical advancements are crucial for ensuring proper dosing and monitoring of patients using combination therapies.

Mecanismo De Acción

(R*,S*)-(+/-)-Fenoterol Hydrobromide exerts its effects by binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound also inhibits the release of inflammatory mediators, further contributing to its bronchodilatory effects.

Comparación Con Compuestos Similares

Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.

Terbutaline: A beta-2 agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 agonist used for asthma and COPD.

Comparison:

Salbutamol: While both compounds are beta-2 agonists, (R*,S*)-(+/-)-Fenoterol Hydrobromide has a longer duration of action compared to salbutamol.

Terbutaline: Fenoterol and terbutaline have similar mechanisms of action, but fenoterol may have a faster onset of action.

Formoterol: Formoterol is a long-acting beta-2 agonist, whereas fenoterol is typically used for short-term relief of bronchospasm.

This compound stands out due to its unique combination of rapid onset and relatively long duration of action, making it a valuable option for managing acute bronchospasm in respiratory conditions.

Actividad Biológica

(R*,S*)-(+/-)-Fenoterol Hydrobromide is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. This article explores its biological activity, mechanisms of action, pharmacodynamics, clinical implications, and safety profile based on diverse research findings.

Fenoterol exerts its effects by selectively stimulating beta-2 adrenergic receptors located in bronchial smooth muscle. This stimulation leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle and increased airflow.

- Reduced Bronchoconstriction : Diminished airway resistance, facilitating easier breathing.

The compound also shows some activity on beta-1 and beta-3 adrenergic receptors, but its primary therapeutic effects are attributed to beta-2 receptor agonism .

Pharmacodynamics

The pharmacodynamic profile of fenoterol includes:

- Onset of Action : Rapid bronchodilation typically occurs within minutes after inhalation.

- Duration of Action : The effects can last for several hours, making it suitable for both acute relief and maintenance therapy.

A study comparing fenoterol with ipratropium bromide showed that both drugs significantly increased forced expiratory volume in one second (FEV1), with fenoterol having a mean increase of 77 mL at 15 minutes post-inhalation .

Case Studies and Research Findings

- Asthma Management :

- Bronchodilator Comparison :

- Combination Therapy :

Adverse Effects

Fenoterol is generally well-tolerated; however, it can cause several adverse effects, particularly at higher doses or in sensitive populations:

- Common Effects : Tremors, tachycardia, palpitations.

- Serious Risks : Increased risk of asthma-related deaths in severe cases; caution is advised for patients with cardiovascular conditions or those on multiple asthma medications .

Data Summary

Propiedades

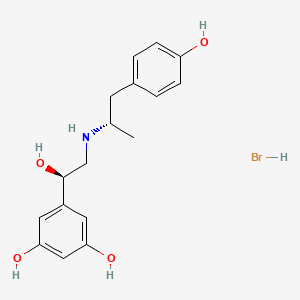

IUPAC Name |

5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/t11-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-USSZGJRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)O)NC[C@@H](C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38964-10-2 | |

| Record name | (R*,S*)-(1)-5-(1-Hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)resorcinol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-(±)-5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.